Flavokawain A Efficacy in Overcoming Paclitaxel Resistance Compared to Paclitaxel Alone in Lung Cancer
In a direct head-to-head comparison, Flavokawain A demonstrated superior efficacy in inhibiting the proliferation of paclitaxel (PTX)-resistant lung cancer A549/T cells compared to PTX itself. The study provides a clear, quantifiable advantage for FKA in a chemoresistant model [1].
| Evidence Dimension | Cytotoxicity (IC50) against PTX-resistant A549/T lung cancer cells |
|---|---|
| Target Compound Data | IC50: ~21 µM |
| Comparator Or Baseline | Paclitaxel (PTX), IC50: 34.64 µM |
| Quantified Difference | Flavokawain A is 1.65-fold more potent than PTX in this specific resistant model. |
| Conditions | A549/T (PTX-resistant) human lung adenocarcinoma cells; Cell Counting Kit-8 (CCK-8) assay. |
Why This Matters
This directly quantifies a unique value proposition for FKA over a standard-of-care chemotherapeutic agent in a model of drug-resistant cancer, supporting procurement for oncology research focused on overcoming multidrug resistance.
- [1] Zhang, L., et al. (2019). Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer. Oncology Letters, 19(1), 379–387. View Source
